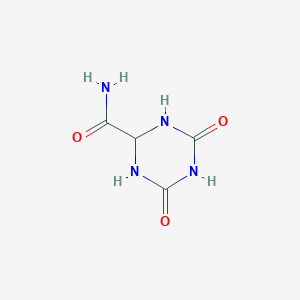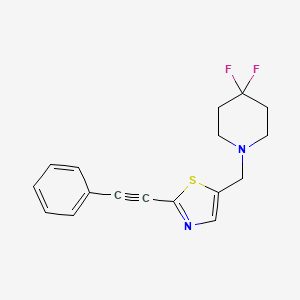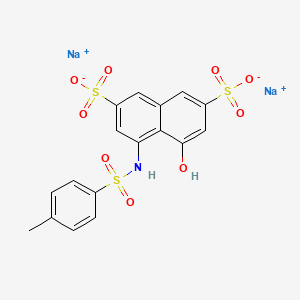
(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate” is a complex organic molecule that features a tetrahydrothiophene ring substituted with benzoyloxy and dioxo-dihydropyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include a thiophene derivative and benzoyl chloride. The key steps could involve:
Formation of the tetrahydrothiophene ring: This might be achieved through a cyclization reaction.
Introduction of the benzoyloxy groups: This could be done via esterification reactions using benzoyl chloride.
Attachment of the dioxo-dihydropyrimidinyl group: This might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring might be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could potentially modify the dioxo-dihydropyrimidinyl group.
Substitution: The benzoyloxy groups might be replaced by other substituents through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate: A similar compound with slight variations in the substituents.
Thiophene derivatives: Compounds with a thiophene ring and various substituents.
Dioxo-dihydropyrimidinyl compounds: Molecules containing the dioxo-dihydropyrimidinyl group.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H26N2O8S |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)thiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H26N2O8S/c33-23-16-17-32(30(37)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(41-26)18-38-27(34)19-10-4-1-5-11-19/h1-15,22,24-26H,16-18H2,(H,31,33,37)/t22-,24-,25-,26-/m1/s1 |
InChI Key |
ZRXWBHVEMSFQIF-VNSJUHMKSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12335122.png)


![2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B12335146.png)
![(E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol](/img/structure/B12335149.png)

![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12335161.png)



![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)


